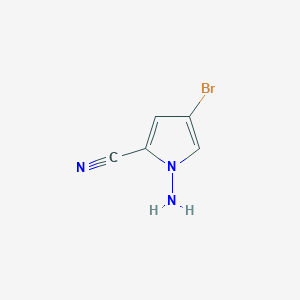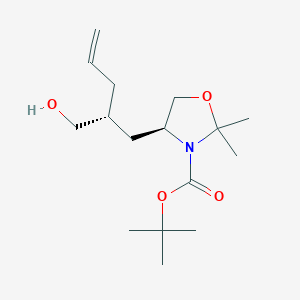
3-Brom-5-chlor-1,8-Naphthyridin
Übersicht
Beschreibung
3-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a naphthyridine ring structure. This compound is part of the naphthyridine family, which consists of fused pyridine rings and exhibits significant biological and chemical activity.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in drug development.
Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
1,8-Naphthyridines have gained prominence due to their diverse biological activities and photochemical properties. For instance, gemifloxacin, a compound containing the 1,8-naphthyridine core, is used in the treatment of bacterial infections. Additionally, these heterocycles find applications as ligands, components of light-emitting diodes, molecular sensors, and self-assembly host–guest systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1,8-naphthyridine typically involves multi-step organic reactions. One common method is the Skraup synthesis, which adapts the traditional quinoline synthesis to 3-aminopyridine. The reaction involves the use of glycerol, sulfuric acid, and an oxidizing agent to form the naphthyridine core.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction conditions can improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the halogenated naphthyridine.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with higher oxidation states.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridines with different functional groups.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chloro-1,8-naphthyridine is compared with other similar compounds to highlight its uniqueness:
3-Bromo-8-chloro-1,5-naphthyridine: Similar structure but different positions of halogen atoms.
3-Bromo-8-chloro-1,7-naphthyridine: Another positional isomer with distinct chemical properties.
These compounds share the naphthyridine core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJJKLXVJZHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728156 | |
| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260815-70-0 | |
| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-chloro-6-(methyloxy)-[1,5]naphthyridin-4-yl]acetate](/img/structure/B1509932.png)




![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1509947.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)






